molecular formula C16H19N3O3 B13869539 Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13869539
M. Wt: 301.34 g/mol
InChI Key: FWBHQBAYOJIEBK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-oxopiperazine core, and a 2-cyanophenyl substituent. This compound is of interest in medicinal chemistry and drug discovery due to its structural versatility, particularly in the development of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors . The Boc group enhances solubility and facilitates selective deprotection during synthesis, while the 2-cyanophenyl moiety introduces electron-withdrawing properties that may influence binding interactions and metabolic stability .

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)18-8-9-19(14(20)11-18)13-7-5-4-6-12(13)10-17/h4-7H,8-9,11H2,1-3H3

InChI Key

FWBHQBAYOJIEBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Preparation Methods

Detailed Synthetic Route

Based on patent literature and chemical synthesis principles, a representative preparation method includes the following steps:

Step 1: Synthesis of 4-(2-cyanophenyl)piperazine Intermediate
  • Starting from commercially available 2-bromobenzonitrile, a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is performed with piperazine to install the 2-cyanophenyl substituent at the 4-position of the piperazine ring.
  • Reaction conditions typically involve a palladium catalyst, a suitable ligand, base (such as potassium carbonate), and an aprotic polar solvent (e.g., dimethylformamide) at elevated temperatures (80–120 °C).
Step 2: Introduction of the 3-oxo Group
  • The 3-position of the piperazine ring is oxidized to introduce the ketone functionality.
  • This can be achieved by selective oxidation methods such as using Dess–Martin periodinane or Swern oxidation on the corresponding 3-hydroxypiperazine intermediate.
  • Alternatively, direct acylation at the 3-position followed by oxidation is possible.
Step 3: Protection of the Piperazine Nitrogen with tert-Butyl Carbamate
  • The free piperazine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an inert solvent like dichloromethane.
  • This step affords the tert-butyl carbamate protecting group, stabilizing the nitrogen and improving compound handling and purification.

Reaction Conditions and Optimization

Step Reagents & Catalysts Solvent Temperature (°C) Time (h) Yield (%) Notes
1 2-bromobenzonitrile, piperazine, Pd catalyst, K2CO3 DMF 100 12 70–85 Buchwald-Hartwig amination preferred
2 Dess–Martin periodinane or Swern reagents CH2Cl2 or DMSO 0–25 2–4 60–75 Selective oxidation at 3-position
3 Di-tert-butyl dicarbonate, triethylamine CH2Cl2 0–25 3–6 80–90 Boc protection under mild conditions

Purification and Characterization

  • After each step, purification is typically conducted via column chromatography or recrystallization.
  • The final compound is characterized by NMR spectroscopy (^1H, ^13C), mass spectrometry, and infrared spectroscopy to confirm the presence of the cyano group, ketone functionality, and Boc protection.
  • High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >95% purity.

Research Outcomes and Analysis

Yield and Efficiency

  • The overall yield for the multi-step synthesis ranges between 40% and 60%, depending on reaction scale and optimization.
  • The Buchwald-Hartwig amination step is critical for regioselectivity and yield, with catalyst and ligand choice significantly impacting efficiency.
  • Oxidation steps require careful control to avoid over-oxidation or side reactions.

Reaction Scope and Limitations

  • The synthetic route is adaptable to various substituted phenyl groups, allowing structural analog development.
  • The Boc protection step is robust and widely applicable, facilitating downstream functionalization.
  • Challenges include controlling oxidation selectivity and minimizing palladium catalyst residues.

Comparative Analysis with Related Compounds

Compound Feature Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate Related Piperazine Derivatives
Phenyl Substitution 2-cyanophenyl Various (e.g., fluoro, methoxy)
Piperazine Functionalization 3-oxo group Often unsubstituted or alkylated
Nitrogen Protection tert-Butyl carbamate (Boc) Boc, Fmoc, or unprotected
Synthetic Complexity Moderate Varies; higher with multiple substituents
Yield Range 40–60% overall Similar for analogous syntheses

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

  • Electron Effects: The 2-cyano group’s strong electron-withdrawing nature may increase reactivity in nucleophilic aromatic substitution compared to amino or fluoro analogs .
  • Biological Activity : Pyrazole-containing analogs (e.g., from ) show improved solubility, suggesting that heterocyclic substituents could optimize pharmacokinetics compared to phenyl derivatives.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine ring followed by functionalization. A general procedure includes:

  • Step 1 : Condensation of a substituted aldehyde (e.g., 3-cyanobenzaldehyde) with tert-butyl piperazine carboxylate derivatives under reductive amination conditions.
  • Step 2 : Purification via silica gel column chromatography using hexanes/ethyl acetate (v/v = 2:1) with 0.25% triethylamine to mitigate adsorption issues .
  • Yield Optimization : Adjusting stoichiometry, reaction time, and temperature can improve yields (e.g., ~59% yield achieved using 3-cyanobenzaldehyde as a starting material) .

Q. How is the compound purified after synthesis, and what challenges arise during this process?

Purification often employs silica gel column chromatography. Key considerations include:

  • Solvent System : Hexanes/ethyl acetate mixtures with triethylamine additive to reduce tailing caused by polar functional groups (e.g., cyano or carbonyl groups) .
  • Challenges : High polarity of intermediates may lead to poor separation; gradient elution or alternative stationary phases (e.g., Trisamine-functionalized silica) can enhance resolution .

Advanced Research Questions

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Used to confirm the piperazine backbone, tert-butyl group (δ ~1.4 ppm for CH₃), and aromatic/cyanophenyl substituents (δ ~7.5–8.0 ppm for aromatic protons) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions, such as the piperazine ring protons .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₁N₃O₃: 316.1657) .
    • X-ray Crystallography : Resolves stereochemistry and confirms the 3-oxopiperazine conformation in crystalline form .

Q. How do electronic effects of substituents (e.g., cyano group) influence reactivity in further functionalization?

  • Electron-Withdrawing Cyano Group :
  • Directs electrophilic substitution to meta/para positions on the phenyl ring.
  • Stabilizes intermediates in nucleophilic aromatic substitution (e.g., SNAr reactions with amines or thiols) .
    • Contradictions in Reactivity :
  • Steric hindrance from the tert-butyl group may suppress reactions at the piperazine nitrogen. Computational modeling (DFT) can predict reactive sites and optimize reaction conditions .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) improve Buchwald-Hartwig amination efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis of the tert-butyl carbamate group .
  • Case Study : Suzuki-Miyaura coupling with boronic acids achieved 45–60% yields using optimized base (NaHCO₃) and degassed toluene/water mixtures .

Q. How can contradictory data in biological activity assays be analyzed?

  • Dose-Response Curves : Validate target engagement (e.g., enzyme inhibition) and rule off-target effects.
  • Metabolic Stability : Assess susceptibility to esterase-mediated cleavage of the tert-butyl carbamate group, which may reduce bioavailability in cell-based assays .
  • Structural Analogues : Compare activity with derivatives lacking the 3-oxo or cyano groups to isolate pharmacophoric elements .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Functionalization

Reaction TypeReagents/ConditionsYieldReference
Reductive AminationNaBH₃CN, MeOH, 20°C, 12h59%
Suzuki CouplingPd(PPh₃)₄, NaHCO₃, Toluene/H₂O, 80°C45%
Oxidation (Ketone)KMnO₄, H₂O/AcOH, 50°C72%*

*Reported for analogous tert-butyl piperazine carboxylates.

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